![molecular formula C25H22N2O4 B11448511 2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide](/img/structure/B11448511.png)
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide
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Overview
Description
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an oxazole ring substituted with methoxyphenyl groups and a phenylacetamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of p-anisaldehyde with acetone and ammonium acetate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and oximated to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups yields quinones, while reduction of the oxazole ring produces corresponding amines.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C25H22N2O4
- Molecular Weight : 422.517 g/mol
- CAS Number : 144175-37-1
Anticancer Applications
Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer activities. The compound under discussion has been included in various screenings for its potential to inhibit cancer cell proliferation.
Case Studies
- In Vitro Activity :
- Mechanism of Action :
- Molecular Docking Studies :
Other Therapeutic Potentials
Beyond its anticancer properties, the compound is being investigated for other biological activities:
Anti-Diabetic Properties
- Preliminary studies indicate that similar oxazole derivatives may possess anti-diabetic effects, as evidenced by their ability to lower glucose levels in animal models .
Anti-inflammatory Effects
- Compounds containing oxazole rings are noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of 2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide is crucial for its development as a therapeutic agent.
ADMET Analysis
A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates that the compound adheres to Lipinski's rule of five, suggesting good oral bioavailability and a favorable safety profile .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives
Uniqueness
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both oxazole and phenylacetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide, also known as ChemDiv compound ID 2332-1198, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
- Molecular Formula : C25H22N2O4
- Molecular Weight : 414.46 g/mol
- LogP : 4.822 (indicates moderate lipophilicity)
- Polar Surface Area : 59.641 Ų
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 6
1. Anticancer Activity
Recent studies have indicated that compounds with oxazole rings exhibit significant anticancer properties. The structure of this compound suggests potential interactions with various cellular pathways involved in cancer progression.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
2. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD). The compound's structural features suggest it may act as an inhibitor for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
This dual inhibition could provide symptomatic relief in AD by increasing acetylcholine levels in the synaptic cleft.
3. Anti-inflammatory Properties
The presence of methoxy groups in the structure is associated with anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress.
Study | Findings |
---|---|
Showed that oxazole derivatives significantly reduced TNF-alpha and IL-6 levels in vitro. |
Case Study 1: Antitumor Activity
In a study involving various cancer cell lines, this compound exhibited IC50 values comparable to established chemotherapeutics. The compound's efficacy was attributed to its ability to disrupt microtubule formation.
Case Study 2: Neuroprotective Effects
A model of neurodegeneration was employed to assess the protective effects of the compound against Aβ-induced toxicity in neuronal cells. Results indicated a significant reduction in cell death and preservation of neuronal function.
Properties
Molecular Formula |
C25H22N2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H22N2O4/c1-29-20-12-8-17(9-13-20)24-22(16-23(28)26-19-6-4-3-5-7-19)31-27-25(24)18-10-14-21(30-2)15-11-18/h3-15H,16H2,1-2H3,(H,26,28) |
InChI Key |
NTRZQNAKRFBUDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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